![molecular formula C10H19ClN2O B2634583 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide CAS No. 1701899-78-6](/img/structure/B2634583.png)
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects in scientific research.
Mechanism of Action
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain tolerance in animal models. In addition, it has been shown to have anticonvulsant effects and to improve cognitive function in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has a number of advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the central nervous system. However, there are also limitations to its use. It has a short half-life in vivo, which makes it difficult to study its long-term effects. In addition, its effects on GABA levels may vary depending on the dose used and the timing of administration.
Future Directions
There are a number of potential future directions for research on 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and there is interest in investigating its potential use as a treatment for opioid addiction. Another area of interest is its potential use as a treatment for depression. It has been shown to have antidepressant effects in animal models, and there is interest in investigating its potential use as a treatment for treatment-resistant depression. Finally, there is interest in investigating the long-term effects of 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide on GABA levels and neuronal activity in the central nervous system.
Synthesis Methods
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide has been extensively studied in scientific research as a potential treatment for a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. In addition, it has been investigated as a potential treatment for addiction, schizophrenia, and depression.
properties
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-7(13(3)9-4-5-9)6-12-10(14)8(2)11/h7-9H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEUIVRRNHXOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)N(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2634502.png)
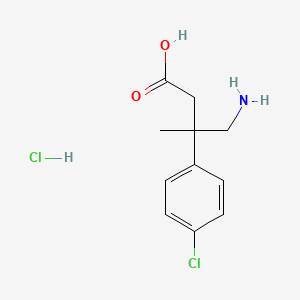
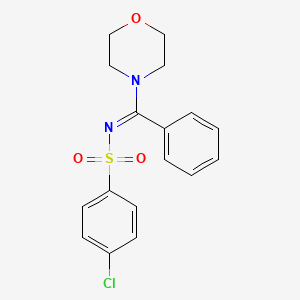
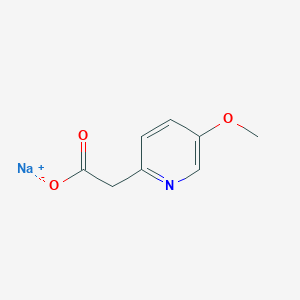
![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)
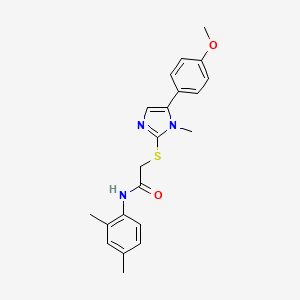
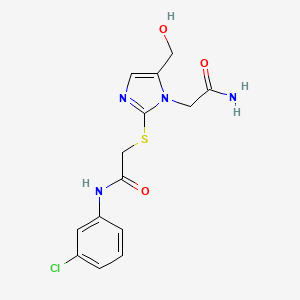

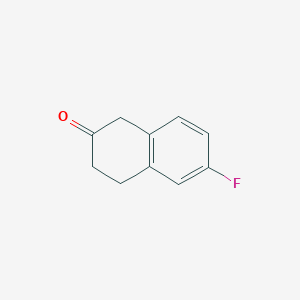
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)